molecular formula C21H13BrClN B3049767 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline CAS No. 21923-43-3

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline

Cat. No.: B3049767
CAS No.: 21923-43-3
M. Wt: 394.7 g/mol
InChI Key: VARLKUFGGLFBKA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and makes it a valuable compound for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline are currently unknown. This compound is structurally similar to other bromophenyl compounds, which have been found to interact with various targets, such as enzymes and receptors

Mode of Action

Bromophenyl compounds are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The exact mode of action of this compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Bromophenyl compounds can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

Bromophenyl compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine . The specific ADME properties of this compound would depend on factors such as its chemical structure and the route of administration.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Bromophenyl compounds can have various effects at the molecular and cellular level, such as inhibiting enzyme activity or modulating receptor function . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability of this compound and its interaction with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-chloroquinoline
  • 2-(4-Bromophenyl)-4-phenylquinoline
  • 6-Chloro-4-phenylquinoline

Uniqueness

2-(4-Bromophenyl)-6-chloro-4-phenylquinoline is unique due to the presence of both bromine and chlorine atoms in its structure, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. The combination of these halogens with the quinoline core provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-6-chloro-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARLKUFGGLFBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348268
Record name 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21923-43-3
Record name 2-(4-Bromophenyl)-6-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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